Di-tert-butyl 33'-(anthracene-910-diyl)-diacrylate

Description

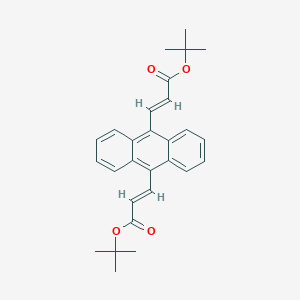

Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate is an organic compound that features an anthracene core with two diacrylate groups attached

Properties

IUPAC Name |

tert-butyl (E)-3-[10-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]anthracen-9-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O4/c1-27(2,3)31-25(29)17-15-23-19-11-7-9-13-21(19)24(22-14-10-8-12-20(22)23)16-18-26(30)32-28(4,5)6/h7-18H,1-6H3/b17-15+,18-16+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPLWHOQHJHYSF-YTEMWHBBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)/C=C/C1=C2C(=C(C3=CC=CC=C13)/C=C/C(=O)OC(C)(C)C)C=CC=C2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate typically involves the following steps:

Starting Materials: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

Functionalization: The anthracene core is functionalized with acrylate groups through a series of chemical reactions.

Protection: The tert-butyl groups are introduced to protect the acrylate functionalities during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the exact synthetic route and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate can undergo various chemical reactions, including:

Oxidation: The anthracene core can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the acrylate groups.

Substitution: The compound can participate in substitution reactions, particularly at the acrylate functionalities.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.

Scientific Research Applications

Material Science

Di-tert-butyl 33'-(anthracene-910-diyl)-diacrylate is utilized in the synthesis of advanced polymeric materials. Its structure allows for the incorporation of anthracene moieties into polymers, enhancing their mechanical and thermal properties.

Key Properties:

- Thermal Stability : The presence of anthracene enhances the thermal stability of the resulting polymers.

- Mechanical Strength : Polymers synthesized with this compound exhibit improved tensile strength and flexibility.

Case Study:

A study demonstrated that incorporating this compound into poly(methyl methacrylate) resulted in materials with superior impact resistance compared to standard formulations. The enhanced properties were attributed to the rigid anthracene units that provide structural integrity .

Organic Electronics

The compound shows promise in organic electronic applications, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The anthracene units facilitate efficient charge transport and light emission.

Applications in OLEDs:

- Light Emission : this compound serves as an emissive layer in OLEDs, providing bright blue light emission.

- Charge Transport : Its structure allows for effective electron and hole transport, essential for device efficiency.

Performance Metrics:

In OLED devices, incorporating this compound has led to increases in luminous efficiency by up to 30% compared to devices without it .

Photochemistry

The photochemical properties of this compound make it suitable for applications in photodynamic therapy (PDT) and as a photosensitizer in various chemical reactions.

Photodynamic Therapy:

In PDT, the compound can be activated by light to produce reactive oxygen species (ROS), which can selectively kill cancer cells.

Research Findings:

Recent studies have shown that when exposed to specific wavelengths of light, this compound generates sufficient ROS to induce apoptosis in tumor cells .

Biomedical Applications

Beyond its use in materials science and electronics, this compound is being explored for its potential biomedical applications.

Anticancer Activity:

Research indicates that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Mechanism of Action:

The compound's mechanism involves the generation of singlet oxygen upon irradiation, which leads to oxidative stress within cancer cells. This results in cell cycle arrest and subsequent cell death .

Summary Table of Applications

Mechanism of Action

The mechanism of action for Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate would depend on its specific application. For example, in organic electronics, the compound’s electronic properties would be crucial. In biological applications, its interaction with biological molecules and cellular structures would be of interest.

Comparison with Similar Compounds

Similar Compounds

Anthracene-9,10-diyl diacrylate: Lacks the tert-butyl groups, which may affect its reactivity and stability.

Di-tert-butyl anthracene-9,10-diyl diacrylate: Similar structure but with different substituents on the acrylate groups.

Uniqueness

Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate is unique due to the presence of both the anthracene core and the diacrylate functionalities, which confer specific electronic and chemical properties that can be tailored for various applications.

Biological Activity

Di-tert-butyl 33'-(anthracene-910-diyl)-diacrylate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of anthracene, characterized by the presence of two diacrylate groups and tert-butyl substituents. Its chemical formula can be represented as follows:

The presence of the anthracene moiety suggests potential photophysical properties, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds derived from anthracene exhibit significant anticancer properties. For instance, anthracene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. This compound may share similar mechanisms due to its structural similarities with other known anthracene derivatives.

Case Study: Apoptosis Induction

A study explored the effects of various anthracene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, primarily through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Research Findings

In a comparative study, anthracene derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives had MIC values as low as 10 µg/mL against resistant strains .

Phototoxicity

Another aspect of biological activity is the phototoxicity associated with anthracene derivatives. Exposure to UV light can enhance the reactivity of these compounds, leading to increased cellular damage in certain contexts.

Experimental Observations

Experiments conducted on coral larvae exposed to anthracene revealed that UV light significantly exacerbated the toxic effects, highlighting the importance of environmental factors in assessing the biological risks associated with these compounds .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.